2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Description
2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetamide group, and various substituents
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-5-30-22-20(31(28,29)17-11-9-14(2)10-12-17)21(23)26(25-22)13-19(27)24-18-8-6-7-15(3)16(18)4/h6-12H,5,13,23H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIFXTQZMYUWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the tosyl group and the ethylthio substituent. The final step involves the acylation of the pyrazole derivative with 2,3-dimethylphenyl acetamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the tosyl group could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 2-(5-amino-3-(ethylthio)-4-methyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to the specific combination of substituents on the pyrazole ring and the acetamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide , also referred to as G196-1656, is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, which includes an ethylthio group and a tosyl moiety, suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is . The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 484.62 g/mol |
| IUPAC Name | 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide |
| SMILES | CCSc1nn(CC(Nc2c(C)cc(C)cc2C)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O |
| InChI Key | MDL Number (MFCD) |
Biological Activity Overview
Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanism of action for G196-1656 involves its interaction with various biological targets:
- PPARγ Agonism : The compound may act as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation .
- Inhibition of COX Enzymes : Similar to other pyrazole derivatives, G196-1656 may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazole derivatives. Here are notable findings relevant to G196-1656:
Study on PPARγ Activity
A study evaluated various dihydropyrano[2,3-c]pyrazole derivatives as PPARγ ligands. The results indicated that structural modifications influenced binding affinity and transactivation potential . Although specific data on G196-1656 was not provided, the structural similarities suggest potential PPARγ activity.
Anti-inflammatory Effects
Research on related compounds demonstrated significant inhibition of inflammatory markers in vitro. For instance, compounds with similar sulfonamide structures showed reduced levels of TNF-alpha and IL-6 in cell cultures. This suggests that G196-1656 may exhibit comparable anti-inflammatory properties.
Anticancer Activity
In a separate investigation into the anticancer effects of pyrazole derivatives, compounds were found to induce apoptosis in various cancer cell lines through caspase activation pathways. The presence of the ethylthio group in G196-1656 might enhance its cytotoxicity against cancer cells by improving cell membrane permeability or altering metabolic pathways .
Q & A
Basic Research: Synthesis and Characterization
Q1.1: What are the critical steps in synthesizing this compound, and how can researchers ensure structural fidelity? Answer: The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
Sulfonylation of the pyrazole ring at the 4-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
Introduction of the ethylsulfanyl group via nucleophilic substitution with ethanethiol, requiring precise pH control (pH 7–8) to avoid side reactions .
Acetamide coupling at the 1-position using N-(2,3-dimethylphenyl)acetamide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
Validation:
- Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns, focusing on aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group signals (δ ~3.1 ppm for CH₃ in the tosyl group) .
- High-resolution mass spectrometry (HRMS) ensures molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ at m/z 502.18) .
Advanced Research: Reaction Optimization
Q2.1: How can researchers resolve contradictions in reported yields for the sulfonylation step? Answer: Discrepancies in yields (e.g., 60–85%) arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Mitigation strategies include:
- Temperature control: Maintain 0–5°C during sulfonylation to suppress hydrolysis .
- Solvent selection: Use anhydrous THF instead of DMF to reduce water-mediated side reactions .
- Statistical design of experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to optimize molar ratios, temperature, and solvent polarity .
Data Interpretation:
- Analyze reaction progress via HPLC with a C18 column (UV detection at 254 nm) to monitor intermediate formation and purity .
Basic Research: Biological Activity Screening
Q3.1: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:
- Enzyme inhibition assays: Test against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates (e.g., ATP-competitive assays with IC₅₀ determination) .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
Pitfalls:
- False positives may arise from aggregation-based inhibition. Confirm results with dynamic light scattering (DLS) to detect colloidal aggregates .
Advanced Research: Mechanistic Studies
Q4.1: How can researchers elucidate the binding mode of this compound to biological targets? Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the 2,3-dimethylphenyl moiety .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to validate computational predictions .
Contradiction Management:
- Conflicting docking scores vs. experimental IC₅₀ values may indicate allosteric binding. Use alanine scanning mutagenesis to identify critical residues .
Basic Research: Stability and Degradation
Q5.1: What are the primary degradation pathways under physiological conditions? Answer:
- Hydrolytic degradation: The ethylsulfanyl group is susceptible to hydrolysis in acidic media (pH < 4). Monitor via LC-MS in simulated gastric fluid (SGF) .
- Oxidative degradation: The tosyl group may oxidize in the presence of ROS (e.g., H₂O₂). Use UV-Vis spectroscopy to track absorbance changes at 280 nm .
Advanced Research: Structure-Activity Relationship (SAR)
Q6.1: How can conflicting SAR data for analogs be reconciled? Answer:
- Comparative molecular field analysis (CoMFA): Build 3D-QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity .
- Meta-analysis: Pool data from analogs (e.g., methyl vs. ethyl sulfanyl derivatives) to identify trends masked by experimental variability .
Example:
| Substituent (R) | IC₅₀ (COX-2 inhibition, µM) | LogP |
|---|---|---|
| Ethylsulfanyl | 0.45 ± 0.12 | 3.2 |
| Methylsulfanyl | 1.20 ± 0.25 | 2.8 |
Ethylsulfanyl enhances potency due to increased lipophilicity and van der Waals interactions .
Basic Research: Analytical Method Development
Q7.1: Which chromatographic methods are optimal for purity analysis? Answer:
- Reverse-phase HPLC: Use a gradient of acetonitrile/water (0.1% TFA) on a C18 column. Retention time ~12.5 min .
- Chiral HPLC (if applicable): Employ a Chiralpak AD-H column for enantiomeric excess determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
